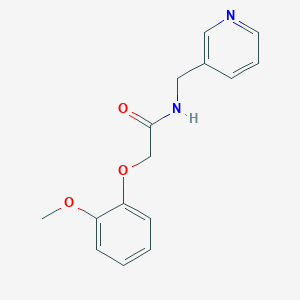![molecular formula C13H9F3N6OS2 B255808 N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide](/img/structure/B255808.png)
N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide is a complex organic compound that features a thiazole ring, a trifluoromethyl-substituted phenyl group, and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of azides with nitriles.
Coupling Reactions: The final step involves coupling the thiazole, trifluoromethyl-substituted phenyl, and tetrazole moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide will depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved will vary based on the biological context.
相似化合物的比较
Similar Compounds
- N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide
- N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide
Uniqueness
N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide is unique due to the presence of the trifluoromethyl group, which can impart distinct electronic properties and influence the compound’s reactivity and interactions with biological targets.
属性
分子式 |
C13H9F3N6OS2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
N-(1,3-thiazol-2-yl)-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C13H9F3N6OS2/c14-13(15,16)8-2-1-3-9(6-8)22-12(19-20-21-22)25-7-10(23)18-11-17-4-5-24-11/h1-6H,7H2,(H,17,18,23) |
InChI 键 |
MNJRESMSMSEQRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


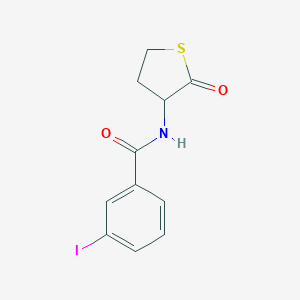
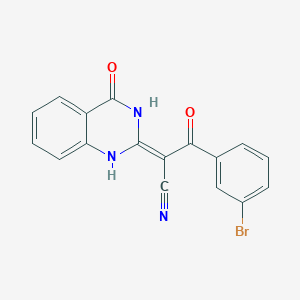
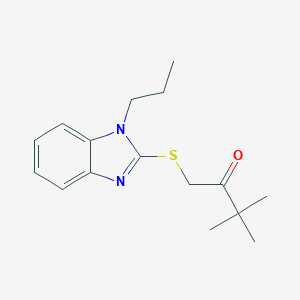
![4-{5-[(5-{2-Nitrophenyl}-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255734.png)
![propan-2-yl 2-[[3-(2-ethoxy-2-oxoethyl)sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetate](/img/structure/B255737.png)
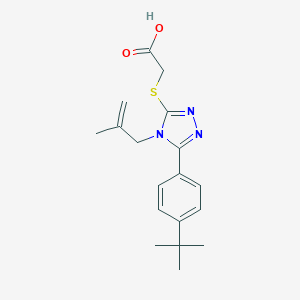
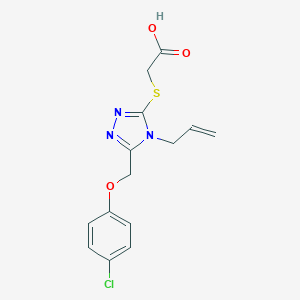
![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B255746.png)
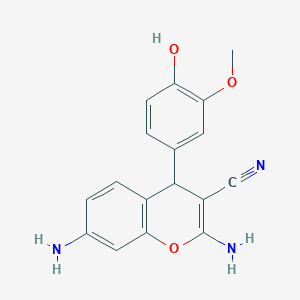
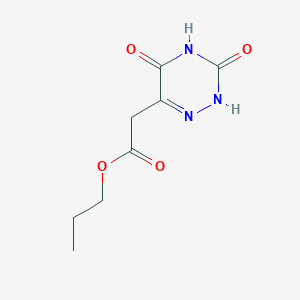

![Imidazo[2,1-b][1,3]thiazol-6-ylmethyl diethyldithiocarbamate](/img/structure/B255752.png)
![4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B255754.png)
